molecular formula C20H19NO4 B5656143 N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide

N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide

Cat. No. B5656143
M. Wt: 337.4 g/mol
InChI Key: VKMXQSOHQMSBAR-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide” is likely a complex organic compound containing a naphthamide group, which is a derivative of naphthalene, and a dimethoxyphenyl group, which is a derivative of phenyl. The presence of these groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and ether groups .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide” are not available, compounds with similar functional groups often undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation .

Mechanism of Action

Target of Action

The compound, also known as N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide, is a potent agonist of the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in many different behaviors, including mood, anxiety, sleep, and cognition .

Mode of Action

The compound interacts with its target, the 5-HT2A receptor, by binding to it and activating it . This activation leads to a series of events and changes within the cell, including the release of various neurotransmitters and the initiation of several signaling pathways . The compound’s high binding affinity for the 5-HT2A receptor contributes to its potent hallucinogenic effects .

Biochemical Pathways

Upon activation of the 5-HT2A receptor, several biochemical pathways are affected. These include the phospholipase C (PLC) pathway and the phospholipase A2 (PLA2) pathway . Activation of these pathways can lead to changes in cell function and behavior, contributing to the compound’s hallucinogenic effects .

Pharmacokinetics

Similar compounds are known to be metabolized extensively in the liver, primarily by cytochrome p450 enzymes . The metabolites are then excreted in the urine . The compound’s bioavailability, distribution, and elimination properties would need further investigation for a comprehensive understanding.

Result of Action

The activation of the 5-HT2A receptor by the compound leads to a variety of effects at the molecular and cellular level. These include the release of neurotransmitters, changes in cell signaling, and alterations in gene expression . At the behavioral level, these changes can manifest as intense visual and emotional experiences, often described as hallucinations .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Given the presence of multiple functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-15-8-9-18(24-2)17(12-15)21-20(22)16-10-13-6-4-5-7-14(13)11-19(16)25-3/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMXQSOHQMSBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

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